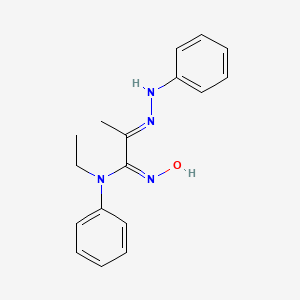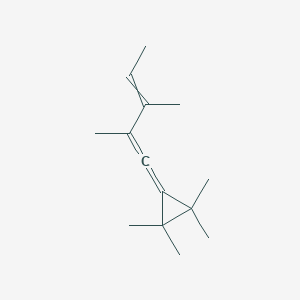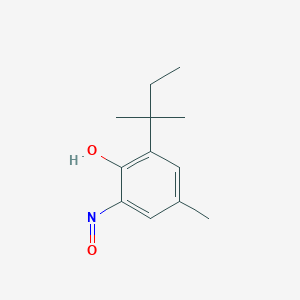
Prop-2-yn-1-ol--pyridine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-ol–pyridine (1/1) is a compound that combines prop-2-yn-1-ol, a primary propargylic alcohol, with pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity due to the presence of both an alkyne and a heteroaromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-ol can be synthesized through the reaction of acetylene and formaldehyde in the presence of a copper butylene catalyst at temperatures ranging from 110 to 120°C. The crude product, butynediol, is then concentrated and refined to obtain prop-2-yn-1-ol . Pyridine-substituted prop-2-yn-1-ols can be synthesized using palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
Industrial Production Methods
Industrial production of prop-2-yn-1-ol typically involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to remove impurities and stabilize the product .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-ol–pyridine (1/1) undergoes various types of chemical reactions, including:
Oxidation: Prop-2-yn-1-ol can be oxidized to form propynal, which can further react to form other products.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 2E1, which preferentially oxidizes prop-2-yn-1-ol.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed.
Major Products
The major products formed from these reactions include propynal, various alcohol derivatives, and substituted pyridine compounds .
Applications De Recherche Scientifique
Prop-2-yn-1-ol–pyridine (1/1) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of prop-2-yn-1-ol–pyridine (1/1) involves its reactivity due to the presence of the alkyne group and the heteroaromatic ring. The compound can undergo cycloaddition and intramolecular cyclization reactions, producing derivatives of pharmaceutical interest . In biological systems, it is preferentially oxidized by cytochrome P450 2E1, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-ol:
Pyrazine-substituted prop-2-yn-1-ols: These compounds have similar reactivity and are used in similar applications.
Uniqueness
Prop-2-yn-1-ol–pyridine (1/1) is unique due to the combination of the alkyne group and the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications .
Propriétés
Numéro CAS |
61071-48-5 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
prop-2-yn-1-ol;pyridine |
InChI |
InChI=1S/C5H5N.C3H4O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;1,4H,3H2 |
Clé InChI |
AIXHCSNTBWVTMO-UHFFFAOYSA-N |
SMILES canonique |
C#CCO.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)
